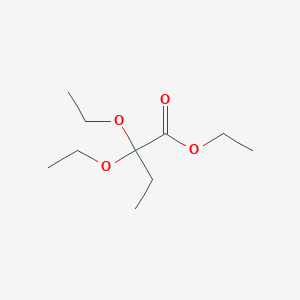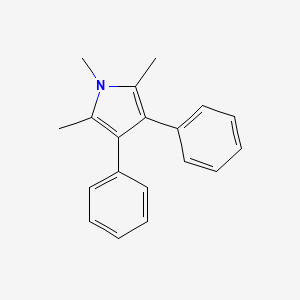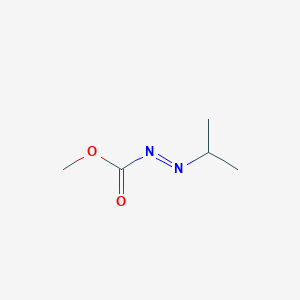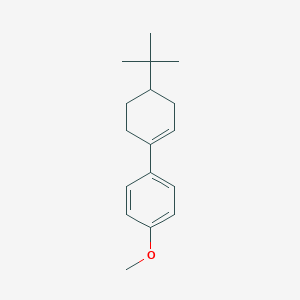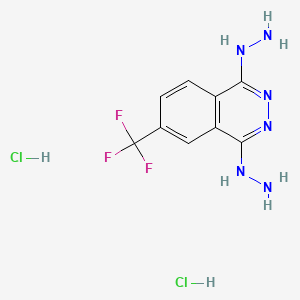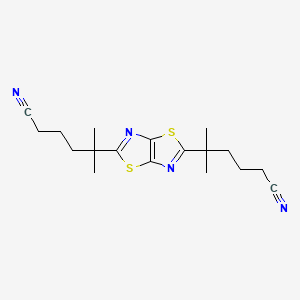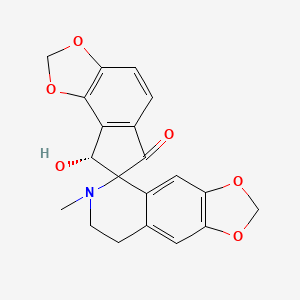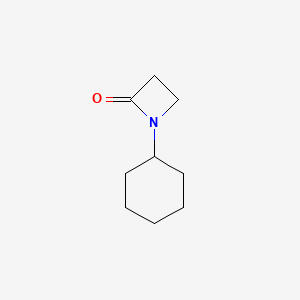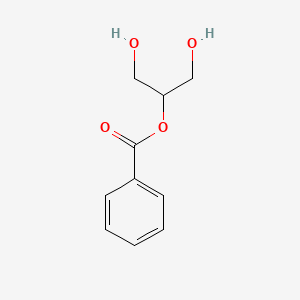
2-Methyl-2-phenylhydrazine-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylhydrazine-1-carbodithioic acid is an organic compound with a unique structure that includes both hydrazine and carbodithioic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylhydrazine-1-carbodithioic acid typically involves the reaction of 2-methyl-2-phenylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenylhydrazine-1-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbodithioic acid derivatives.
Applications De Recherche Scientifique
2-Methyl-2-phenylhydrazine-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylhydrazine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenylhydrazine: Lacks the carbodithioic acid group, making it less versatile in certain reactions.
Phenylhydrazine-1-carbodithioic acid: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
2-Methyl-2-phenylhydrazine-1-carbodithioic acid is unique due to the presence of both the methyl and phenyl groups, as well as the carbodithioic acid functional group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
34697-64-8 |
|---|---|
Formule moléculaire |
C8H10N2S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
(N-methylanilino)carbamodithioic acid |
InChI |
InChI=1S/C8H10N2S2/c1-10(9-8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11,12) |
Clé InChI |
LQFSHPKLBMZHCH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)NC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


